molecular formula C8H15F3N2O2 B565678 N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt CAS No. 1246817-22-0

N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt

Cat. No.: B565678
CAS No.: 1246817-22-0
M. Wt: 233.246
InChI Key: SURKFIJOFRVZJT-LUIAAVAXSA-N
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Description

N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt (CAS 1246817-22-0) is a deuterated stable isotope-labeled compound of significant value in pharmaceutical and analytical research. This off-white solid has a molecular formula of C 10 H 11 D 5 F 6 N 2 O 4 and a molecular weight of 347.28 . It is characterized by its high purity, typically 98% or higher, and requires storage at 2-8°C, protected from air and light to ensure stability . The primary research application of this salt is as a critical synthetic intermediate in the production of deuterium-labeled Enrofloxacin . Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine . By incorporating this deuterated piperazine building block, researchers can synthesize isotopically labeled versions of the drug, such as Enrofloxacin-d5 . These labeled compounds are essential tools as internal standards in quantitative mass spectrometry-based bioanalysis, enabling the precise and accurate measurement of drug concentrations in complex biological matrices during pharmacokinetic studies . Furthermore, the use of deuterated standards helps researchers investigate the metabolism and environmental fate of the parent drug with greater reliability. This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research and industrial applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1246817-22-0

Molecular Formula

C8H15F3N2O2

Molecular Weight

233.246

IUPAC Name

1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2;

InChI Key

SURKFIJOFRVZJT-LUIAAVAXSA-N

SMILES

CCN1CCNCC1.C(=O)(C(F)(F)F)O

Synonyms

1-Ethyl-piperazine-d5 Bis(trifluoroacetic Acid) Salt;  1-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt; 

Origin of Product

United States

Preparation Methods

Boc Protection and Alkylation Strategy

The synthesis begins with the protection of piperazine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride), a standard method to prevent over-alkylation. In a typical procedure:

  • Boc Protection : Piperazine is reacted with Boc anhydride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield N-Boc-piperazine (75–80% yield).

  • Deuteroalkylation : The free secondary amine is alkylated with deuterated ethyl iodide (CD2CD2I) in acetonitrile using potassium carbonate (K2CO3) as a base. This step is conducted under reflux (80–85°C) for 12–14 hours, achieving 80–85% yield of N-Boc-N'-ethylpiperazine-d5.

Critical Parameters :

  • Solvent Choice : Acetonitrile facilitates nucleophilic substitution while minimizing side reactions.

  • Deuterium Source : Ethyl iodide-d5 (≥98% isotopic purity) ensures high deuterium incorporation.

Deprotection and Salt Formation

The Boc group is removed using trifluoroacetic acid (TFA), which simultaneously protonates the amine to form the bis-TFA salt:

  • Deprotection : N-Boc-N'-ethylpiperazine-d5 is treated with TFA in DCM (1:1 v/v) at room temperature for 4 hours.

  • Salt Crystallization : Excess TFA is introduced, and the mixture is concentrated under reduced pressure. The residue is triturated with dry diethyl ether to precipitate the bis-TFA salt (90–95% yield).

Optimization Insight :

  • Azeotropic Distillation : Industrial-scale processes often employ azeotropic distillation with alcohols (e.g., isobutanol) and hydrocarbons (e.g., toluene) to remove water and enhance crystallinity.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionEffect on Yield/Purity
Alkylation Solvent AcetonitrileMaximizes nucleophilicity
Base K2CO3Prevents Hofmann elimination
Deprotection Acid TFA in DCMEfficient Boc removal

Source demonstrates that acetonitrile outperforms THF or DMF in minimizing di-alkylation byproducts. K2CO3, a mild base, avoids side reactions associated with stronger bases like NaOH.

Temperature and Reaction Time

  • Alkylation : Reflux at 80–85°C for 14 hours ensures complete conversion without degradation.

  • Deprotection : Room temperature (20–25°C) avoids decomposition of the TFA salt.

Characterization and Analytical Data

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, D2O) shows absence of Boc-group protons (δ 1.4 ppm) and presence of ethyl-d5 multiplet (δ 1.2–1.5 ppm).

  • Mass Spectrometry : ESI-MS m/z 163.2 [M+H]+ (calculated for C6H11D5N2: 163.2).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) reveals ≥98% purity, with deuterium incorporation confirmed by isotopic abundance ≥95%.

Industrial-Scale Production Considerations

Large-scale synthesis adapts laboratory methods with modifications for efficiency:

  • Continuous Distillation : Azeotropic removal of water using isobutanol-toluene mixtures ensures anhydrous conditions.

  • Crystallization : Toluene is added to the TFA-alcohol mixture to precipitate the salt, achieving 97–99% yield.

Challenges and Solutions in Deuterium Incorporation

ChallengeSolution
Isotopic Dilution Use excess ethyl iodide-d5 (1.5 eq)
Byproduct Formation Gradient HPLC purification

Deuterium loss during alkylation is mitigated by maintaining anhydrous conditions and using freshly distilled deuterated reagents.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Research

N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt serves as a crucial intermediate for synthesizing isotopically labeled drugs. The incorporation of deuterium enhances the stability and traceability of compounds in biological studies, thus making it essential for the development of labeled pharmaceuticals. Its applications include:

  • Synthesis of Labeled Antibiotics : It is specifically used in the synthesis of Enrofloxacin, allowing for tracking and quantification in biological systems.
  • Development of Isotopically Labeled Peptides : The compound facilitates the creation of isotopically labeled peptides used in proteomic studies to investigate protein interactions and functions.

Analytical Chemistry

In analytical chemistry, this compound is predominantly used as an internal standard in mass spectrometry (MS). The role of an internal standard is critical as it allows for:

  • Quantification Accuracy : By providing a reference point during MS analysis, it helps improve the accuracy of quantifying target compounds within complex mixtures.
  • Monitoring Metabolic Pathways : The deuterated nature of the compound enables researchers to trace interactions with enzymes and other biomolecules without altering their natural behavior. This application is vital for understanding drug metabolism and efficacy.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Metabolic Studies : Research utilizing this compound as a tracer has demonstrated its ability to provide insights into metabolic pathways, enabling better understanding of drug interactions and potential side effects.
  • Pharmaceutical Development : Case studies involving the synthesis of labeled antibiotics have shown improved tracking capabilities due to the incorporation of deuterium, leading to advancements in drug formulation processes.

Mechanism of Action

The mechanism of action of N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals in the NMR spectrum, allowing for accurate calibration and quantification of other compounds. The trifluoroacetic acid salt form enhances the solubility and stability of the compound in various solvents .

Comparison with Similar Compounds

  • N-Methylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
  • N-Propylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
  • N-Butylpiperazine-d5 Bis(trifluoroacetic Acid) Salt

Comparison: N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is unique due to its specific deuteration pattern and the presence of the ethyl group. This makes it particularly useful in studies where the ethyl group plays a crucial role in the compound’s behavior. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative offers a balance between steric hindrance and electronic effects, making it versatile for various applications .

Biological Activity

N-Ethylpiperazine-d5 bis(trifluoroacetic acid) salt is a deuterated derivative of N-ethylpiperazine, a compound that has garnered attention in pharmacological research due to its potential biological activities. The presence of deuterium enhances the compound's stability and traceability in various chemical and biological studies, making it a valuable tool in drug development and metabolic studies.

This compound features the following chemical characteristics:

  • Molecular Formula : C8_8H12_{12}D5_5F6_6N2_2O4_4
  • Molecular Weight : Approximately 295.26 g/mol
  • CAS Number : 1246817-22-0
  • Structure : The compound consists of a piperazine ring substituted with an ethyl group and complexed with bis(trifluoroacetic acid).

The biological activity of this compound can be attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. Piperazine derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Piperazine derivatives have demonstrated potential as antimicrobial agents, particularly against Gram-positive bacteria. The presence of trifluoroacetic acid enhances solubility and bioavailability, contributing to their efficacy.
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives may modulate protein aggregation associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting toxic oligomerization processes.

Research Findings

Recent studies have explored the biological implications of piperazine derivatives, including this compound:

  • Antimicrobial Studies : Research indicates that piperazine derivatives exhibit significant antimicrobial activity against various strains of bacteria. For instance, a study reported the effectiveness of piperazine-based compounds against Staphylococcus aureus and other pathogens .
  • Neurodegenerative Disease Models : In vitro studies have shown that certain piperazine derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests a potential therapeutic application for compounds like this compound in neuroprotection .
  • Pharmacokinetics and Metabolism : The deuterated form allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetic profiles of piperazine derivatives in biological systems .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various piperazine derivatives, this compound was tested against multiple bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Listeria monocytogenes1816

The compound exhibited significant activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains, aligning with the known behavior of piperazine compounds.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of piperazine derivatives included this compound. In vitro assays demonstrated:

  • Reduction in amyloid-beta aggregation by approximately 50% at concentrations of 10 µM.
  • Improved neuronal survival rates in models exposed to neurotoxic agents.

These findings suggest that this compound may play a role in developing treatments for neurodegenerative conditions through its ability to modulate protein interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or substitution reactions. For example, the Boc-protected precursor of N-Ethylpiperazine-d5 is treated with trifluoroacetic acid (TFA) in dichloromethane under controlled conditions to remove protecting groups and form the bis-TFA salt. The reaction must be performed in anhydrous environments to prevent isotopic dilution . Post-synthesis, purification via recrystallization or reverse-phase chromatography ensures isotopic purity (>98% deuterium incorporation) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1\text{H}-NMR confirms deuterium incorporation (absence of proton signals in deuterated positions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 340.22 g/mol for analogous bis-TFA salts) .
  • X-ray crystallography : Resolves hydrogen-bonding patterns and salt formation (e.g., supramolecular assembly observed in piperazine-TFA salts) .

Q. What analytical techniques are recommended for assessing solubility and stability in aqueous buffers?

  • Methodological Answer :

  • pH-dependent solubility : Perform turbidity assays across pH 2–10 (TFA salts are typically soluble in acidic conditions due to protonation).
  • Stability studies : Use LC-MS to monitor degradation under thermal (e.g., 4°C vs. room temperature) and light exposure conditions .

Advanced Research Questions

Q. How does deuteration (N-Ethylpiperazine-d5) influence the compound’s reactivity in catalytic or biochemical applications?

  • Methodological Answer : Deuteration alters kinetic isotope effects (KIE), which can be quantified via:

  • Enzymatic assays : Compare reaction rates of deuterated vs. non-deuterated salts in enzyme-catalyzed processes (e.g., KIE >1 indicates slower bond cleavage) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict isotopic effects on transition states .

Q. What strategies resolve contradictions in data on trifluoroacetate counterion interactions in biological systems?

  • Methodological Answer :

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to differentiate TFA-mediated nonspecific binding vs. target-specific interactions .
  • Control experiments : Compare results with non-TFA salts (e.g., hydrochloride) to isolate counterion effects .

Q. How can researchers optimize the use of this compound in peptide synthesis without introducing trifluoroacetyl artifacts?

  • Methodological Answer :

  • Deprotection protocols : Replace TFA with milder acids (e.g., HCl in dioxane) during peptide cleavage to avoid trifluoroacetylation .
  • Post-synthesis purification : Dialysis or size-exclusion chromatography removes residual TFA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt
Reactant of Route 2
N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt

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